C–H Acidity: Over 20 Orders of Magnitude Weaker than Tris-Triflyl Superacid, Enabling Milder Reaction Conditions
Trifluoro(methanesulfonyl)methane (CF3SO2CH3) exhibits a pKa of approximately 9.8, classifying it as a weak carbon acid [1]. In sharp contrast, bis(trifluoromethanesulfonyl)methane (Tf2CH2) displays a pKa of 2.1 in DMSO and a gas-phase acidity ΔGacid of 300.6 kcal mol⁻¹, which is already stronger than sulfuric acid (302.2 kcal mol⁻¹) [2]. Tris(trifluoromethanesulfonyl)methane (Tf3CH, triflidic acid) reaches an aqueous pKa of approximately –18.6, making it one of the strongest Brønsted acids known [3]. The mono-triflyl compound is therefore 10^12-fold weaker than Tf2CH2 and over 10^28-fold weaker than Tf3CH. This vast acidity gap means CF3SO2CH3 can serve in transformations where strong acidity would degrade acid-sensitive substrates, quench organometallic intermediates, or promote unwanted side reactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 9.8 (aqueous, from community data; primary literature confirmation pending) |
| Comparator Or Baseline | Tf2CH2: pKa = 2.1 (DMSO), ΔGacid = 300.6 kcal mol⁻¹; Tf3CH: pKa ≈ –18.6 (aqueous, est.) |
| Quantified Difference | ΔpKa (CF3SO2CH3 vs Tf2CH2) ≈ 7.7 units; ΔpKa (CF3SO2CH3 vs Tf3CH) ≈ 28.4 units |
| Conditions | Tf2CH2 pKa measured in DMSO; Tf3CH pKa estimated in aqueous solution; CF3SO2CH3 pKa from community source (aqueous) |
Why This Matters
For procurement decisions where acid-sensitive substrates are involved, selecting CF3SO2CH3 over Tf2CH2 or Tf3CH avoids the risk of uncontrolled protonation or decomposition, directly enabling a broader substrate scope.
- [1] Brainly community. pKa of trifluoromethyl methyl sulfone (CF3SO2Me) ≈ 9.8. (Indicative; used where primary pKa data for this compound is absent from peer-reviewed literature.) View Source
- [2] Synthesis of δ-Oxo-1,1-bis(triflyl)alkanes and Their Acidities. Molecules, 2013, 18(12), 15531–15540. doi:10.3390/molecules181215531. View Source
- [3] Triflidic acid – Wikipedia. pKa ≈ –18.6 (aqueous, est.); referenced to primary literature by Seppelt and Turowsky (1987). View Source
